molecular formula C10H10N2S B1430839 2-(5-Methylthiophen-2-yl)pyridin-3-amine CAS No. 1553934-71-6

2-(5-Methylthiophen-2-yl)pyridin-3-amine

Cat. No.: B1430839
CAS No.: 1553934-71-6
M. Wt: 190.27 g/mol
InChI Key: KEMMXGKLWOKEDF-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by a pyridine ring substituted with a 5-methylthiophene group at the 2-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)pyridin-3-amine typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with aryl bromides to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

2-(5-Methylthiophen-2-yl)pyridin-3-amine has been explored for its potential as a lead compound in drug discovery. Its structural characteristics allow for interactions with various biological targets, making it suitable for the development of therapeutics.

Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an antitumor agent.

Mechanism of Action : The compound may exert its effects through modulation of signaling pathways involved in cell growth and apoptosis. For instance, it could influence the activity of kinases or transcription factors that are critical in cancer progression.

Research has highlighted the biological activity of this compound beyond anticancer effects:

Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which can be pivotal in developing treatments for diseases where these enzymes play a role.

Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Materials Science

The unique properties of this compound have led to investigations into its use in materials science:

Organic Electronics : Its ability to form stable films makes it a candidate for applications in organic semiconductors and photovoltaic devices.

Sensors : The compound's electronic properties may also enable its use in chemical sensors, particularly those designed to detect biological or environmental analytes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionTargets specific enzymes relevant to disease
AntimicrobialPotential activity against bacterial strains

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting potent activity against specific tumor types. This study underscores the compound's potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific kinases involved in cellular signaling pathways. The findings revealed that the compound effectively inhibits these kinases at low concentrations, highlighting its potential as a targeted therapy for diseases driven by aberrant kinase activity.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular metabolism.

Comparison with Similar Compounds

2-(5-Methylthiophen-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:

    2-(5-Methylthiophen-3-yl)pyridin-3-amine: This compound has a similar structure but differs in the position of the thiophene substitution.

    2-(5-Methylthiophen-2-yl)pyridin-4-amine: This compound has the amine group at the 4-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

2-(5-Methylthiophen-2-yl)pyridin-3-amine, a compound characterized by its unique thiophene and pyridine moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N2S, with a molecular weight of 194.26 g/mol. The structure consists of a pyridine ring substituted with a 5-methylthiophenyl group at the second position. This configuration may influence its biological interactions and pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting various enzymes, particularly those involved in inflammatory processes or microbial resistance.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives containing thiophene rings exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A study evaluating N-substituted derivatives including compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Antinociceptive Effects

Research on related compounds has shown promising antinociceptive (pain-relieving) effects in mouse models. For instance, derivatives exhibited significant activity in formalin-induced pain models, suggesting potential applications in pain management .

Compound Activity Model Used Effectiveness
Compound 1AntimicrobialS. aureusHigh
Compound 2AntinociceptiveFormalin testSignificant

Structure-Activity Relationship (SAR)

The presence of the methylthio group is believed to enhance lipophilicity and improve membrane permeability, which may contribute to the observed biological activities. Comparative studies with other thiophene-containing compounds have highlighted the importance of electronic properties and steric factors in determining activity .

Case Studies

  • Study on Antibacterial Activity : A comprehensive evaluation of various thiophene derivatives indicated that modifications at the pyridine ring significantly influenced antibacterial potency. The study concluded that specific substitutions could optimize efficacy against resistant bacterial strains .
  • Pain Model Evaluations : In a series of experiments assessing antinociceptive properties, compounds structurally related to this compound demonstrated varying degrees of effectiveness in alleviating pain associated with neuropathic conditions .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-4-5-9(13-7)10-8(11)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMXGKLWOKEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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